molecular formula C16H20N2 B1203034 3,3',5,5'-Tetramethylbenzidine CAS No. 54827-17-7

3,3',5,5'-Tetramethylbenzidine

Cat. No. B1203034
CAS RN: 54827-17-7
M. Wt: 240.34 g/mol
InChI Key: UAIUNKRWKOVEES-UHFFFAOYSA-N
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Patent
US06649230B1

Procedure details

4,4′-ethylenedianiline; 4,4′-diamino-3,3′-dimethyldiphenylmethane; 3,3′,5,5′-tetramethylbenzidine; 4,4′-diaminodiphenyl sulfone; 4,4′-diaminodiphenyl ether; 1,5-diaminonaphthalene; 3,3′-dimethyl-4,4′-diaminobiphenyl;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(C1C=CC(N)=CC=1)CC1C=CC(N)=CC=1.C[C:18]1[CH:23]=[C:22]([CH2:24][C:25]2[CH:30]=[CH:29][C:28]([NH2:31])=[C:27](C)[CH:26]=2)[CH:21]=[CH:20][C:19]=1[NH2:33].CC1C=C(C2C=C(C)C(N)=C(C)C=2)C=C(C)C=1N.C1C(N)=CC=C(S(C2C=CC(N)=CC=2)(=O)=O)C=1.C1C(N)=CC=C(OC2C=CC(N)=CC=2)C=1.NC1C2C(=C(N)C=CC=2)C=CC=1.CC1C=C(C2C=CC(N)=C(C)C=2)C=CC=1N>>[CH2:24]([C:25]1[CH:30]=[CH:29][C:28]([NH2:31])=[CH:27][CH:26]=1)[C:22]1[CH:21]=[CH:20][C:19]([NH2:33])=[CH:18][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=C(N)C=C1)C1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=C(C1N)C)C1=CC(=C(N)C(=C1)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)OC=2C=CC(=CC2)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC2=C(C=CC=C12)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1N)C1=CC(=C(C=C1)N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=C(N)C=C1)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.